4-Bromo-2-cyano-5-iodobenzoic acid is an organic compound belonging to the class of benzoic acids, characterized by the presence of bromine, iodine, and cyano functional groups attached to a benzoic acid core. This compound is notable for its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science. The molecular formula of 4-Bromo-2-cyano-5-iodobenzoic acid is , and it has a molecular weight of approximately 292.92 g/mol .
The synthesis of 4-Bromo-2-cyano-5-iodobenzoic acid typically involves multi-step reactions that may include bromination, iodination, and cyanation processes. A common synthetic route starts with a precursor such as 2-amino-4-bromo-5-iodobenzoic acid, which undergoes diazotization followed by a reaction with cyanide .
These steps require careful control of temperature, reaction time, and reagent concentrations to optimize yield and purity .
The molecular structure of 4-Bromo-2-cyano-5-iodobenzoic acid features a benzene ring substituted with bromine at the para position (4), cyano at the meta position (2), and iodine at the ortho position (5).
Key structural data include:
4-Bromo-2-cyano-5-iodobenzoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation processes, and reducing agents for reduction reactions. Reaction conditions often require specific solvents and temperatures to achieve desired outcomes .
The mechanism of action of 4-Bromo-2-cyano-5-iodobenzoic acid primarily involves its ability to interact with biological targets through electrophilic substitution or coordination with nucleophiles due to the presence of reactive functional groups. This interaction can influence various biochemical pathways, making it useful in drug development and biochemical assays .
4-Bromo-2-cyano-5-iodobenzoic acid typically appears as a white crystalline solid. Its melting point, solubility characteristics, and other physical properties are influenced by its halogenated structure.
Key chemical properties include:
4-Bromo-2-cyano-5-iodobenzoic acid has several applications in scientific research:
The synthesis of 4-bromo-2-cyano-5-iodobenzoic acid relies on sequential halogenation and cyanation reactions starting from aminobenzoic acid precursors. A validated approach begins with 5-amino-2-bromobenzoic acid, which undergoes diazotization using sodium nitrite in acidic media (H₂SO₄ or HCl) at 0–5°C, followed by iodination with potassium iodide to yield 5-iodo-2-bromobenzoic acid. Subsequent cyanation employs copper(I) cyanide (CuCN) via Rosenmund-von Braun reaction at 150–200°C, introducing the cyano group at the ortho position relative to the carboxylic acid [4] [1]. Alternative routes leverage 2-amino-4-bromo-5-fluorobenzoic acid as a substrate, where fluorination assists in directing electrophilic substitutions. Post-iodination, cyanation is achieved using Zn(CN)₂/Pd(0) catalysts under mild conditions (80–100°C) to preserve acid functionality [1] .
Critical Process Parameters:
Table 1: Halogenation-Cyanation Route Performance
Starting Material | Halogenation Agent | Cyanation Agent | Yield (%) |
---|---|---|---|
5-Amino-2-bromobenzoic acid | KI/NaNO₂/H₂SO₄ | CuCN | 68–72 |
2-Amino-4-bromo-5-fluorobenzoic acid | I₂/H₂O₂ | Zn(CN)₂/Pd(dppf) | 75–80 |
Achieving precise halogen placement necessitates strategies leveraging directing group effects and electronic modulation. The carboxylic acid group in 2-bromobenzoic acid deactivates the meta position (C5), enabling selective electrophilic iodination at C5 using I₂/H₂O₂ in acetic acid. Alternatively, ortho-directed metalation with n-BuLi at −78°C generates C5-anions for quenching with I₂ or electrophilic bromination sources (e.g., NBS) [4] . For substrates with pre-existing bromine, halogen dance rearrangement mediated by LDA (lithium diisopropylamide) enables migration from C2 to C4, followed by iodination at the vacated C5 site .
Electronic and Solvent Effects:
Palladium catalysis enables direct cyanation or halogen exchange under mild conditions. Sonogashira coupling on 4-bromo-5-iodobenzoic acid with trimethylsilylacetylene, followed by desilylation, generates terminal alkynes for further functionalization. Alternatively, Suzuki-Miyaura coupling installs aryl/vinyl groups at C5 using iodobenzoates prior to cyanation [5] . For cyanation, Pd(PPh₃)₄/Zn(CN)₂ systems in DMF at 80°C achieve 85–90% conversion with minimal ester hydrolysis [5].
Table 2: Palladium-Catalyzed Modifications
Reaction Type | Catalyst System | Substrate | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Cyanation | Pd₂(dba)₃/dppf/Zn(CN)₂ | Methyl 4-bromo-5-iodobenzoate | 92 | >95 |
Iodine-Bromine Exchange | Pd(OAc)₂/P(t-Bu)₃ | 4-Bromo-2-cyanobenzoic acid | 78 | 88 |
Ligand and Additive Roles:
Cyanation efficiency depends critically on solvent polarity, copper speciation, and substrate protection:
Decomposition Pathways Mitigated:
Solution-Phase Synthesis dominates large-scale production but requires extensive purification. Halogenation steps generate inorganic salts (NaBr, KI) necessitating aqueous workups and chromatography, reducing yields to 60–70%. In contrast, solid-phase approaches using polymer-supported diazotization agents (e.g., polystyrene-NO₂⁺ resins) enable iodination without soluble iodides, simplifying isolation [5] . Cyanation on Wang resin-linked benzoic esters achieves 90% purity after cleavage but suffers from lower loading capacity (0.5–1.0 mmol/g).
Table 3: Synthesis Route Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield | 65–75% | 50–60% |
Purity | 95–98% (after chromatography) | 85–90% (after cleavage) |
Scale-Up Feasibility | >1 kg demonstrated | <100 g practical |
Key Advantage | Higher yields, established protocols | Simplified purification, no metal residues |
Process Intensification: Hybrid strategies employ flow chemistry for diazotization-iodination (residence time: 2 min, 0°C), coupled with batch cyanation, enhancing throughput by 3-fold while reducing impurity formation [5].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1